3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride
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Overview
Description
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H14Cl2F3NO2S and a molecular weight of 304.16 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with ethyl(2,2,2-trifluoroethyl)amine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are frequently used.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. This leads to the formation of a sulfonamide or sulfonate ester, depending on the nucleophile used . The trifluoroethyl group enhances the reactivity of the compound by stabilizing the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
- 3-[Methyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride
- 3-[Ethyl(2,2,2-trifluoroethyl)amino]butane-1-sulfonyl chloride
- 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl fluoride
Uniqueness
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride is unique due to its specific combination of the ethyl and trifluoroethyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C7H13ClF3NO2S |
---|---|
Molecular Weight |
267.70 g/mol |
IUPAC Name |
3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClF3NO2S/c1-2-12(6-7(9,10)11)4-3-5-15(8,13)14/h2-6H2,1H3 |
InChI Key |
XQWPWDPBQRTKQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCS(=O)(=O)Cl)CC(F)(F)F |
Origin of Product |
United States |
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